molecular formula C15H18N2O B6619244 Piperidine, 1-(1H-indol-3-ylacetyl)- CAS No. 7774-14-3

Piperidine, 1-(1H-indol-3-ylacetyl)-

Cat. No.: B6619244
CAS No.: 7774-14-3
M. Wt: 242.32 g/mol
InChI Key: JWKSQJBPYLEHGZ-UHFFFAOYSA-N
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Description

Piperidine, 1-(1H-indol-3-ylacetyl)-: is a compound that features a piperidine ring and an indole moiety Piperidine is a six-membered heterocyclic compound containing one nitrogen atom, while indole is a bicyclic structure comprising a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(1H-indol-3-ylacetyl)- typically involves the acylation of piperidine with an indole derivative. One common method is the reaction of piperidine with 1H-indole-3-acetic acid under appropriate conditions to form the desired product. The reaction may be catalyzed by agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-(1H-indol-3-ylacetyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the indole nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted piperidine or indole derivatives.

Scientific Research Applications

Chemistry: Piperidine, 1-(1H-indol-3-ylacetyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules with potential biological activity.

Biology: In biological research, this compound can be used to study the interactions between piperidine and indole derivatives with various biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry: In the industrial sector, Piperidine, 1-(1H-indol-3-ylacetyl)- can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for producing high-performance products.

Mechanism of Action

The mechanism of action of Piperidine, 1-(1H-indol-3-ylacetyl)- involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the piperidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Piperidine, 1-(1H-indol-3-ylmethyl)-
  • Piperidine, 1-(1H-indol-3-ylcarbonyl)-
  • Piperidine, 1-(1H-indol-3-ylethyl)-

Uniqueness: Piperidine, 1-(1H-indol-3-ylacetyl)- is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. The acetyl group can enhance the compound’s ability to form hydrogen bonds and participate in enzymatic reactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c18-15(17-8-4-1-5-9-17)10-12-11-16-14-7-3-2-6-13(12)14/h2-3,6-7,11,16H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKSQJBPYLEHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429419
Record name Piperidine, 1-(1H-indol-3-ylacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7774-14-3
Record name Piperidine, 1-(1H-indol-3-ylacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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